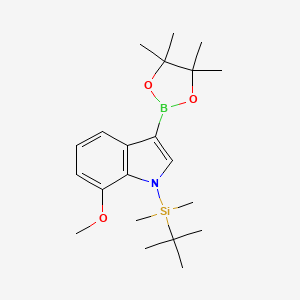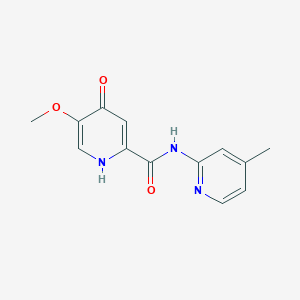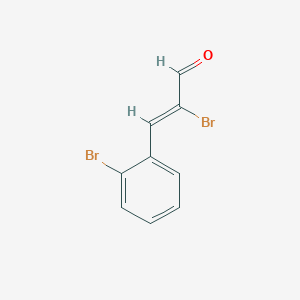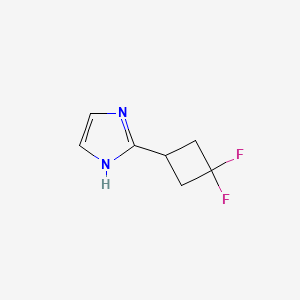
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate is a coordination compound formed by the reaction of 2-Hydroxypropane-1,2,3-tricarboxylic acid (commonly known as citric acid) with iron(III) ions. This compound is often used in various scientific and industrial applications due to its unique properties, including its ability to chelate metal ions and its role in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate typically involves the reaction of citric acid with an iron(III) salt, such as iron(III) chloride or iron(III) nitrate, in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
C6H8O7+FeCl3→C6H5FeO7+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of citric acid and iron(III) salts in reactors, followed by crystallization and purification processes to obtain the final product. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate undergoes various chemical reactions, including:
Complexation: Formation of coordination complexes with other metal ions.
Redox Reactions: The iron(III) ion can undergo reduction to iron(II) under certain conditions.
Substitution Reactions: Ligand exchange reactions where the citrate ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, which can oxidize iron(II) back to iron(III).
Reducing Agents: Such as ascorbic acid, which can reduce iron(III) to iron(II).
Ligands: Such as EDTA, which can displace citrate in the coordination sphere of iron.
Major Products
Iron(II) Complexes: Formed during reduction reactions.
Substituted Complexes: Formed during ligand exchange reactions.
Aplicaciones Científicas De Investigación
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal-ligand interactions and coordination chemistry.
Biology: Employed in studies of iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to chelate metal ions. The citrate ligand binds to the iron(III) ion through its carboxylate and hydroxyl groups, forming a stable complex. This chelation process can sequester iron ions, preventing them from participating in unwanted reactions. In biological systems, this mechanism is crucial for regulating iron availability and preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid: The parent compound, which also forms complexes with various metal ions.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar applications in metal ion sequestration.
Aconitic Acid: Another tricarboxylic acid with chelating properties.
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate is unique due to its specific coordination with iron(III) ions, which imparts distinct redox properties and biological relevance. Unlike EDTA, which forms very stable complexes with a wide range of metal ions, the citrate-iron complex is more specific and biologically relevant, making it particularly useful in studies of iron metabolism.
Propiedades
Fórmula molecular |
C6H10FeO8+3 |
|---|---|
Peso molecular |
265.98 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron(3+);hydrate |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3; |
Clave InChI |
AJVRSHNXSHMMCH-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide](/img/structure/B13359371.png)

![6-(4-Tert-butylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359380.png)
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13359393.png)
![N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester](/img/structure/B13359396.png)
![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359411.png)



![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359439.png)


![Benzenesulfonylfluoride, 3-[[[[4-(2-chloro-4-nitrophenoxy)butyl]amino]carbonyl]amino]-](/img/structure/B13359451.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359459.png)
